molecular formula C24H22N2O2 B11527444 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide

Cat. No.: B11527444
M. Wt: 370.4 g/mol
InChI Key: PVJHACRMPFTUGE-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide is a synthetic organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H22N2O2/c1-4-17-6-9-18(10-7-17)24-26-21-14-20(11-12-22(21)28-24)25-23(27)19-8-5-15(2)16(3)13-19/h5-14H,4H2,1-3H3,(H,25,27)

InChI Key

PVJHACRMPFTUGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide typically involves the following steps:

  • Formation of the Benzoxazole Ring: : The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole ring. This reaction is usually carried out under acidic or basic conditions, often using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

  • Introduction of the Ethylphenyl Group: : The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the benzoxazole intermediate with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the Dimethylbenzamide Moiety: : The final step involves the acylation of the benzoxazole derivative with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylphenyl and dimethylbenzamide moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the dimethylbenzamide moiety. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a fluorescent probe due to the benzoxazole ring, which can exhibit fluorescence under certain conditions.

  • Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can intercalate with DNA, potentially affecting gene expression. The compound’s effects are mediated through various pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: Similar structure but with a nitro group instead of dimethyl groups.

    N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide: Contains a fluorine atom, which can alter its reactivity and biological activity.

Uniqueness

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide is unique due to the presence of both ethylphenyl and dimethylbenzamide groups, which confer distinct chemical and physical properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

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